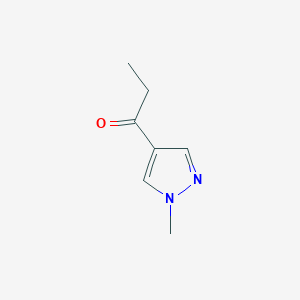
2-メチル-6-(トリフルオロメチル)ピリミジン-4-アミン
説明
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品における抗真菌用途
2-メチル-6-(トリフルオロメチル)ピリミジン-4-アミンは、抗真菌剤として有望な結果を示しています。 研究では、この化合物の誘導体は、さまざまな病原体に対して高い抗真菌活性を示し、医療現場における真菌感染症の治療のための潜在的な候補となっています .
農業における殺菌活性
この化合物の誘導体は、殺菌特性についても試験されており、作物に影響を与えるさまざまな真菌に対して優れた活性を示しています。 これは、植物を真菌病から保護するための農業用殺菌剤としての使用を示唆しています .
生物活性分子の合成
この化学物質は、より複雑な生物活性分子の合成における構成要素として役立ちます。 その反応性により、潜在的な生物活性を持つさまざまな誘導体の作成が可能になり、医薬品研究開発における用途が拡大します .
化学研究開発
化学研究開発の分野では、2-メチル-6-(トリフルオロメチル)ピリミジン-4-アミンは、医薬品や農業における潜在的な用途を持つ新しい化合物を開発するために使用されています。 合成におけるその汎用性により、幅広い化学的実体を生成するために貴重なものとなります .
材料の安全性と取扱い
この化合物の安全性データは、研究施設における取り扱いと保管に不可欠です。 適切な安全対策に関する情報は、さまざまな科学的用途における安全な使用を保証します .
構造解析と結晶学
この化合物とその誘導体の結晶構造を分析することで、その物理的および化学的特性をよりよく理解することができます。 この情報は、所望の特性を持つ新しい化合物を設計するために不可欠です .
作用機序
Target of Action
It’s worth noting that pyrimidinamine derivatives, which this compound is a part of, have been studied extensively for their fungicidal activity .
Pharmacokinetics
The compound’s lipophilic properties, suggested by the presence of a trifluoromethyl group, may influence its bioavailability and distribution within the body .
生化学分析
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
The effects of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes, leading to changes in cellular activity and function .
Molecular Mechanism
At the molecular level, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to alterations in cellular metabolism or gene expression, highlighting the importance of considering temporal factors in experimental designs .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on biological systems .
Subcellular Localization
The subcellular localization of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c1-3-11-4(6(7,8)9)2-5(10)12-3/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZCDBSYFRZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969722 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54518-10-4 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)








